![molecular formula C20H14ClN3O B12558577 Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- CAS No. 188677-14-7](/img/structure/B12558577.png)
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzonitrile group, a chlorophenyl group, and an azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of a chlorophenyl group.
4-Formylbenzonitrile: Contains a formyl group instead of an azo linkage.
Uniqueness
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is unique due to its combination of a nitrile group, an azo linkage, and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in dye and pigment production, as well as in scientific research.
Propiedades
Número CAS |
188677-14-7 |
|---|---|
Fórmula molecular |
C20H14ClN3O |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
4-[[4-[(2-chlorophenyl)methoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C20H14ClN3O/c21-20-4-2-1-3-16(20)14-25-19-11-9-18(10-12-19)24-23-17-7-5-15(13-22)6-8-17/h1-12H,14H2 |
Clave InChI |
VLGYKVSERMDNBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


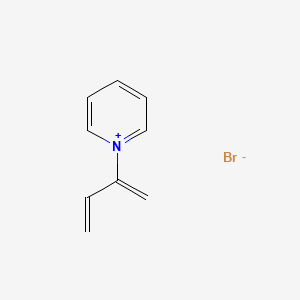

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
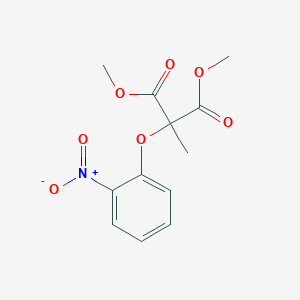
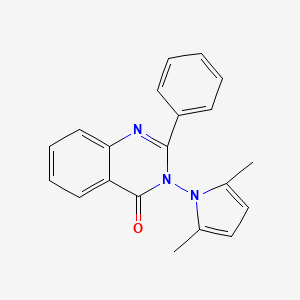

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
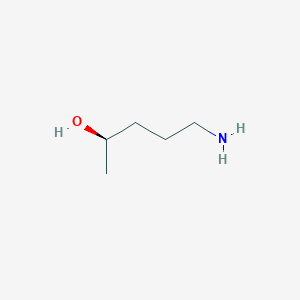
![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
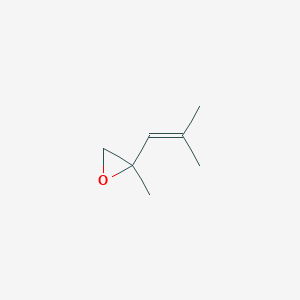
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
